molecular formula C18H21N5O2 B2774948 N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine CAS No. 1251561-48-4

N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine

Cat. No.: B2774948
CAS No.: 1251561-48-4
M. Wt: 339.399
InChI Key: RAOHSXXLNHSCHN-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-9-13(2)23(22-12)17-7-8-19-18(21-17)20-11-14-5-6-15(24-3)10-16(14)25-4/h5-10H,11H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOHSXXLNHSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)NCC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H20N4O2
  • Molecular Weight : 300.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it exhibits:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial for cancer cell proliferation.
  • Anti-inflammatory Properties : It modulates inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Inhibition of estrogen receptor
A54926.00Induction of apoptosis
HepG217.82Cell cycle arrest
NCI-H46042.30Inhibition of PI3K/Akt pathway

Study 1: Anticancer Activity

A study conducted by Wei et al. assessed the anticancer properties of the compound against various cell lines. The findings revealed that it exhibited significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 cells, indicating potent anti-breast cancer activity .

Study 2: Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokines in vitro, demonstrating potential for treating conditions like rheumatoid arthritis .

Study 3: Mechanistic Insights

A detailed mechanistic study indicated that this compound inhibits the Aurora-A kinase pathway with an IC50 value of 0.16 µM. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

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